1-[3-(Trifluoromethyl)phenyl]propylamine
Description
Primary Chemical Identifiers
The compound 1-[3-(Trifluoromethyl)phenyl]propylamine possesses the systematic International Union of Pure and Applied Chemistry name 1-[3-(trifluoromethyl)phenyl]propan-1-amine. This nomenclature precisely describes the structural arrangement where a propan-1-amine group is directly attached to the first carbon of the propyl chain, which is bonded to a phenyl ring bearing a trifluoromethyl substituent at the meta position.
The Chemical Abstracts Service registry number for this compound is 473732-59-1, providing unique identification in chemical databases. The molecular formula is established as C₁₀H₁₂F₃N, corresponding to a molecular weight of 203.21 grams per mole. The compound's structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System notation recorded as CCC(C1=CC(=CC=C1)C(F)(F)F)N.
| Property | Value |
|---|---|
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]propan-1-amine |
| CAS Number | 473732-59-1 |
| Molecular Formula | C₁₀H₁₂F₃N |
| Molecular Weight | 203.21 g/mol |
| InChI Key | ZZTDGFLVDISOIK-UHFFFAOYSA-N |
Structural Classification and Connectivity
The International Chemical Identifier for this compound is InChI=1S/C10H12F3N/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6,9H,2,14H2,1H3, which encodes the complete molecular connectivity. The InChI Key ZZTDGFLVDISOIK-UHFFFAOYSA-N serves as a compressed representation for database searching and cross-referencing. This compound belongs to the class of aromatic primary amines, specifically phenylpropylamines, characterized by the presence of both aromatic and aliphatic structural elements.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6,9H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTDGFLVDISOIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598918 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473732-59-1 | |
| Record name | α-Ethyl-3-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473732-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation of 3-Trifluoromethyl Acetophenone (Key Intermediate)
According to patent WO2021171301A1, a high-purity 3-trifluoromethyl acetophenone intermediate is prepared through a multi-step process starting from halo benzotrifluoride isomers (primarily meta-substituted). The process involves:
Step 1: Formation of Grignard Reagent
Halo benzotrifluoride (meta:para:ortho ratio approx. 96:3:1) is reacted with magnesium metal in an organic solvent (e.g., ether) in the presence of catalysts such as iodine or ethylene dibromide to form the corresponding Grignard complex.Step 2: Reaction with Ketene
The Grignard complex is reacted with ketene in a hydrocarbon solvent (toluene, xylene, or mesitylene) with transition metal ligand-acid complexes (e.g., Fe(AcAc)3, Ru(AcAc)3) to yield an isomeric mixture of trifluoromethyl acetophenone.Step 3: Oximation
The acetophenone mixture is reacted with hydroxylamine salts (hydroxylamine sulfate or hydrochloride) in an aliphatic alcohol solvent with gradual addition of sodium hydroxide solution at 40–45°C for 5–7 hours to form the oxime.Step 4: Purification
The oxime is purified by crystallization using cyclic saturated hydrocarbons such as cyclopentane or cyclohexane to achieve 80–85% isolated yield of pure 3-trifluoromethyl acetophenone oxime.
This method is noted for producing high purity (>99%) product with relatively high yield and reduced formation of unwanted isomers compared to older nitration-based methods.
Conversion to 1-[3-(Trifluoromethyl)phenyl]propylamine
The conversion of the ketone intermediate to the target amine generally involves reductive amination or related amination techniques. Although specific detailed procedures for the amine synthesis are less explicitly described in the primary patents, the following general approach is used:
Reductive Amination :
The 3-trifluoromethylacetophenone is reacted with ammonia or amine sources under reductive conditions (e.g., catalytic hydrogenation with palladium or Raney nickel catalysts, or using reducing agents such as sodium borohydride in the presence of amine).Alternative Amination Methods :
Other methods include conversion of oximes to amines via reduction or catalytic hydrogenation, or via diazotization and subsequent amination steps.
Alternative Synthetic Routes and Improvements
Patent EP0810195A1 describes processes for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one, an intermediate closely related to the target amine, used in fenfluramine synthesis. This process highlights:
- Use of aqueous and organic solvent systems for reaction and purification steps.
- Control of molar equivalents of reagents to optimize yield.
- Use of sodium nitrite for diazotization reactions.
- Employing copper(I) chloride as catalyst for certain steps.
While this patent focuses on the ketone intermediate, the methodology informs the preparation of the amine through subsequent reductive amination.
Data Table Summarizing Key Preparation Parameters
| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Grignard formation | Halo benzotrifluoride, Mg, iodine/ethylene dibromide | Ether or THF | Ambient to reflux | High | Meta isomer predominant (96%) |
| 2 | Reaction with ketene | Ketene, Fe(AcAc)3 or Ru(AcAc)3, acetic acid | Toluene, xylene, mesitylene | Controlled temp, molar ratio 1:0.95–1.25 | Moderate to high | Transition metal ligand-acid complex catalyzes |
| 3 | Oximation | Hydroxylamine sulfate or hydrochloride, NaOH | Aliphatic alcohol (ethanol) | 40–45°C, 5–7 hours | 80–85 | Purified by crystallization |
| 4 | Reductive amination (general) | Ammonia or amine, Pd or Raney Ni catalyst or NaBH4 | Organic solvent (e.g., MeOH) | Hydrogenation or reduction conditions | Variable | Converts ketone/oxime to amine |
Research Findings and Process Analysis
- The Grignard-ketene route reduces the formation of unwanted isomers compared to classical nitration routes, improving overall yield and purity.
- Use of transition metal ligand-acid complexes enhances selectivity and reaction efficiency in ketone formation.
- Oximation followed by purification ensures high purity of intermediates, critical for downstream amination.
- Environmental considerations: The newer processes reduce effluent generation and avoid harsh nitration conditions, making them more sustainable.
- The final amination step requires optimization depending on scale and desired purity, with catalytic hydrogenation being common.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Scientific Research Applications
- Chemistry: 1-[3-(Trifluoromethyl)phenyl]propylamine serves as a building block in synthesizing more complex organic molecules.
- Biology: Researchers study this compound for its potential biological activity and interactions with various biomolecules. It can influence cell signaling pathways, gene expression, and cellular metabolism. It can also modulate the activity of neurotransmitter receptors, leading to changes in cell signaling.
- Medicine: Ongoing research explores its potential as a pharmaceutical intermediate or active ingredient, particularly for antidepressant and antimicrobial applications. Derivatives of compounds containing the trifluoromethyl group exhibit antidepressant-like properties by modulating the serotonergic system. Modifications involving trifluoromethyl groups have also shown enhanced activity against various bacterial strains.
- Industry: It finds applications in developing agrochemicals, polymers, and other industrial products.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonergic and noradrenergic systems. Research suggests that compounds with similar structures can modulate receptor activity, potentially leading to antidepressant effects. For example, CF3SePB, a related compound, has shown significant antidepressant effects in animal studies, linked to the modulation of 5-HT1A and 5-HT3 receptors.
Antidepressant Effects
Derivatives of compounds containing the trifluoromethyl group have demonstrated antidepressant-like properties. A related compound, CF3SePB, showed significant effects in forced swimming tests (FST) and tail suspension tests (TST), indicating its potential as a new antidepressant. The mechanism was linked to the modulation of the serotonergic system, particularly involving the 5-HT1A and 5-HT3 receptors.
Antimicrobial Activity
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]propylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Positional Isomers: Meta vs. Para Substitution
- Key Difference: Para substitution may enhance membrane permeability due to reduced dipole interactions, but meta substitution (as in the parent compound) often improves selectivity for hydrophobic binding pockets in neurotransmitter transporters .
Cyclopropane Ring Derivatives
- Pharmacological Impact: Enhanced binding affinity to adrenergic receptors due to restricted rotation of the amine group, though reduced solubility compared to the flexible propylamine chain in the parent compound .
Nitroimidazole-Propylamine Hybrids (Hypoxia Probes)
Compounds such as N-(m-trifluoromethylbenzyl)-3-(2-nitro-1-imidazolyl)propylamine hydrochloride (mTFN-1) and Bis-mTFN-1 ():
- Structural Divergence : Addition of a nitroimidazole group confers hypoxia-selective cytotoxicity.
- Functional Comparison :
Antiarrhythmic Propylamine Derivatives
- WAY-123,223 and WAY-125,971 (): Structural Features: Sulfonamide and quinolinyl groups replace the trifluoromethylphenyl moiety. Activity: Potent class III antiarrhythmic agents blocking delayed rectifier potassium currents (IC₅₀ ~10 nM). The parent compound lacks these modifications, highlighting the necessity of sulfonamide/quinoline groups for ion channel specificity .
Physicochemical and Pharmacokinetic Properties
Receptor Binding and Selectivity
- Lu 3-010 (): A bicyclic phthalane analog with a propylamine side chain. Shared Features: Both compounds utilize phenyl ring positioning for norepinephrine transporter (NET) inhibition. Divergence: Lu 3-010 binds additional "ancillary sites" via methyl groups on the bicyclic core, achieving equipotency with desipramine despite structural dissimilarity .
- Desipramine Comparison :
- The parent compound lacks the tricyclic framework of desipramine but retains comparable potency by optimizing phenyl-propylamine spatial orientation .
Biological Activity
1-[3-(Trifluoromethyl)phenyl]propylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing properties, which can influence its interaction with biological targets.
- IUPAC Name : this compound
- CAS Number : 473732-59-1
- Molecular Formula : C11H12F3N
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonergic and noradrenergic systems. Research indicates that compounds with similar structures can modulate receptor activity, potentially leading to antidepressant effects.
Antidepressant Effects
Recent studies have demonstrated that derivatives of compounds containing the trifluoromethyl group exhibit antidepressant-like properties. For instance, a related compound, CF3SePB, showed significant effects in forced swimming tests (FST) and tail suspension tests (TST), indicating its potential as a new antidepressant . The mechanism was linked to the modulation of the serotonergic system, particularly involving the 5-HT1A and 5-HT3 receptors.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of compounds with similar structures. For example, modifications involving trifluoromethyl groups have been associated with enhanced activity against various bacterial strains. In particular, the presence of this substituent has been shown to improve selectivity and potency against pathogens like Chlamydia .
Case Studies
Anticonvulsant Properties
In addition to its antidepressant and antimicrobial activities, related compounds have shown promise in anticonvulsant applications. A study indicated that certain derivatives inhibited calcium currents mediated by Cav1.2 (L-type) channels, suggesting a potential mechanism for their anticonvulsant effects .
Toxicity Profile
Toxicity assessments on analogs of this compound revealed low acute toxicity in animal models, indicating a favorable safety profile for further development as therapeutic agents .
Q & A
Q. What are the established synthetic routes for 1-[3-(Trifluoromethyl)phenyl]propylamine, and what are their respective yields and limitations?
The compound can be synthesized via reductive amination of 3-[3-(trifluoromethyl)phenyl]propanal using sodium cyanoborohydride or catalytic hydrogenation. Alternative routes include nucleophilic substitution of halogenated intermediates with ammonia derivatives. Yields typically range from 40–65%, with limitations arising from steric hindrance at the trifluoromethyl-substituted phenyl ring and competing side reactions (e.g., over-alkylation). Optimization via factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) is recommended to improve efficiency .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key methods include:
- ¹H/¹³C NMR : Identify amine proton (δ 1.5–2.5 ppm) and propyl chain signals (δ 1.2–1.8 ppm for CH₂; δ 2.6–3.1 ppm for CH₂NH₂).
- ¹⁹F NMR : Confirm the trifluoromethyl group (δ -60 to -65 ppm as a singlet).
- FT-IR : Detect N-H stretching (3300–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).
- HPLC-MS : Verify purity and molecular ion ([M+H]⁺ at m/z 218.1). Chiral HPLC is required for enantiomeric resolution if stereocenters are present .
Q. What critical parameters should be prioritized when optimizing purification methods for this amine?
Key factors include:
- Solvent selection : Use polar aprotic solvents (e.g., DCM/MeOH mixtures) to enhance solubility.
- Chromatography : Silica gel columns with gradient elution (hexane:ethyl acetate) to separate amine byproducts.
- Acid-base extraction : Utilize the compound’s basicity (pKa ~9–10) for selective isolation via pH adjustment.
- Crystallization : Recrystallize from ethanol/water to remove hydrophilic impurities .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The -CF₃ group induces strong meta-directing effects on the phenyl ring, reducing electron density at the para position and increasing susceptibility to electrophilic attacks. Computational studies (e.g., DFT calculations) reveal enhanced stabilization of transition states in SNAr reactions. Experimental validation via Hammett plots can quantify substituent effects on reaction rates .
Q. What experimental strategies resolve discrepancies in reported biological activity data across studies?
Contradictions may arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.
- Impurity profiles : Use LC-MS to quantify trace byproducts (e.g., N-alkylated derivatives).
- Concentration gradients : Validate dose-response curves with at least three independent replicates.
- Computational docking : Compare binding affinities across protein conformations (e.g., AutoDock Vina) to identify critical interactions .
Q. Which computational modeling approaches best predict the compound’s interaction with biological targets?
- Molecular Dynamics (MD) : Simulate ligand-protein binding stability over 100 ns trajectories (e.g., GROMACS).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at active sites (e.g., serotonin receptors).
- Pharmacophore modeling : Map essential features (e.g., amine group, aromatic ring) for target engagement. Validate predictions with SPR (surface plasmon resonance) binding assays .
Methodological Tables
Q. Table 1. Key Spectral Markers for Structural Validation
| Technique | Expected Signal/Peak | Significance |
|---|---|---|
| ¹H NMR | δ 2.8–3.1 ppm (CH₂NH₂) | Confirms amine proximity to CH₂ |
| ¹⁹F NMR | δ -63.2 ppm (singlet) | Verifies -CF₃ substitution |
| FT-IR | 3350 cm⁻¹ (N-H stretch) | Indicates primary amine presence |
Q. Table 2. Optimization Parameters for Synthetic Routes
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at 70°C |
| Catalyst Loading | 5–10 mol% Pd/C | Reduces side reactions |
| Reaction Time | 12–18 hours | Prevents over-alkylation |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
